Compound Description: This compound features a 1,2,4-triazole ring substituted with a sulfonyl group, similar to the target compound. It demonstrated good antifungal activity against unspecified fungi. []
Relevance: This compound shares the core 1,2,4-triazole-sulfonyl structure with (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone. The presence of different substituents on the triazole ring allows for exploring structure-activity relationships related to antifungal activity. Additionally, both compounds incorporate a halogenated aromatic ring (3-fluorobenzyl vs. 2-bromophenyl), potentially influencing their pharmacological properties.
Compound Description: This series encompasses various derivatives containing an azetidin-2-one ring linked to a triazolo-thiadiazole core. Notably, Mannich products within this series exhibited a broad spectrum of antibacterial and antifungal activities, albeit with lower potency compared to other compounds in the study. []
Relevance: The presence of an azetidinone ring system directly connected to a heterocycle in both this compound series and (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone suggests potential shared or contrasting biological activities. The structural variation within the series, particularly concerning the substituents on the azetidinone nitrogen, offers insight into potential structure-activity relationships for antimicrobial activity.
Compound Description: This series comprises diversely substituted benzylsulfonyl-triazole derivatives. These compounds were investigated for their antimicrobial and antifungal properties. []
Relevance: These derivatives share the common motif of a substituted benzylsulfonyl group attached to the 1,2,4-triazole ring, a key structural feature also present in (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone. Exploring the antimicrobial and antifungal activities of these derivatives could provide valuable information for understanding the structure-activity relationship of the target compound.
Compound Description: This compound acts as a dual orexin receptor antagonist (DORA) with improved in vivo efficacy compared to its precursor, (5‐methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐[1,2,4]oxadiazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone. It shows promise in treating insomnia disorders due to its interaction with the orexin system, which regulates the sleep-wake cycle. []
Relevance: This compound, while not structurally identical, presents a valuable point of comparison due to its inclusion of both 1,2,3-triazole and 1,2,4-triazole moieties. Analyzing the structure-activity relationship of this DORA, particularly concerning its binding to orexin receptors, could offer insights into potential binding interactions of (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone with biological targets.
Compound Description: This family of compounds, featuring a quinazolinedione core linked to a 1,2,4-triazole ring, exhibited notable antitumor activity against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines. []
Relevance: While structurally distinct from the target compound, this series presents a valuable comparison point due to the shared 1,2,4-triazole moiety. Evaluating the antitumor activity and structure-activity relationships within this series, particularly concerning the substituents on the triazole ring, could provide insights into the potential anticancer properties and structural optimization strategies for (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone.
Compound Description: This series includes compounds with a thiazolidinone ring linked to a 1,2,4-triazole moiety. Specifically, compound 6g exhibited potent anti-inflammatory activity, demonstrating a 40.69% inhibition of edema. This activity surpasses that of the reference drug phenylbutazone. []
Relevance: Although structurally different from the target compound, this series offers a point of comparison due to the shared 1,2,4-triazole unit and the presence of a halogenated aromatic ring in both. Examining the anti-inflammatory activity and structure-activity relationships within this series, focusing on the substituents on the benzylidene group, may provide insights into the potential anti-inflammatory properties and structural optimization strategies for (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone.
Compound Description: Similar to Series 6, this series features an azetidinone ring, but it's directly linked to the 1,2,4-triazole. Notably, compound 7g displayed remarkable anti-inflammatory activity with a 45.76% inhibition of edema, even surpassing the potency of phenylbutazone at a 50 mg/kg oral dose. []
Relevance: This series shares the azetidinone and 1,2,4-triazole structural units with (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone. This structural similarity, alongside the notable anti-inflammatory activity of compound 7g, highlights the potential for the target compound to exhibit similar pharmacological properties. Investigating the structure-activity relationships within this series, particularly regarding variations on the phenyl ring attached to the azetidinone, could offer valuable insights for optimizing the target compound's potential anti-inflammatory activity.
Compound Description: This entry encompasses a broad range of compounds containing either 1,2,4-triazole or pyrazole rings. These compounds are highlighted for their inhibitory activity against KSP (Kinesin Spindle Protein), a target relevant for anticancer therapy. []
Relevance: Though structurally diverse, this group holds relevance due to the frequent presence of the 1,2,4-triazole ring system, also found in (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone. The extensive exploration of substituents and their impact on KSP inhibition within this group can provide valuable insights for understanding potential structure-activity relationships related to the target compound's interaction with biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.